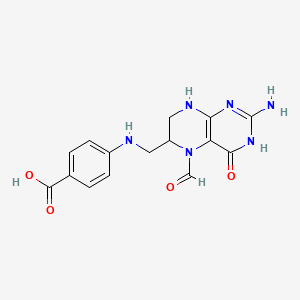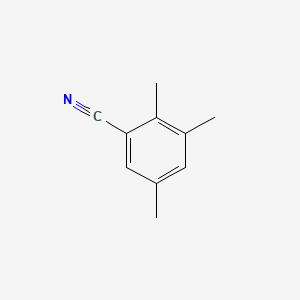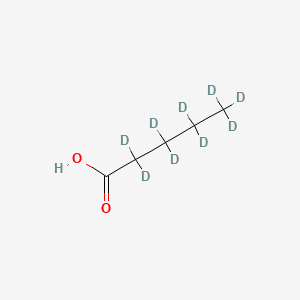
Pentanoic-d9 acid
Übersicht
Beschreibung
Pentansäure-d9, auch bekannt als deuterierte Pentansäure, ist eine deuterierte Form der geradkettigen Alkylcarbonsäure. Sie zeichnet sich durch den Austausch von Wasserstoffatomen durch Deuterium, ein stabiles Isotop von Wasserstoff, aus. Diese Verbindung wird aufgrund ihrer einzigartigen isotopen Eigenschaften hauptsächlich in der wissenschaftlichen Forschung eingesetzt .
Wissenschaftliche Forschungsanwendungen
Pentansäure-d9 wird aufgrund ihrer einzigartigen isotopen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet. Einige ihrer Anwendungen umfassen:
Wirkmechanismus
Der Wirkmechanismus von Pentansäure-d9 beinhaltet seine Integration in biochemische Stoffwechselwege, wo sie als Tracer fungiert. Die Deuteriumatome in der Verbindung ermöglichen es Forschern, die Bewegung und Umwandlung des Moleküls innerhalb biologischer Systeme zu verfolgen. Dies ist besonders nützlich in Studien, die Stoffwechselwege und Enzymkinetik betreffen .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Pentansäure-d9 umfasst typischerweise die Reaktion von Pentansäure mit Deuteriumgas. Die Deuteriumatome ersetzen die Wasserstoffatome im Pentansäuremolekül. Dieser Prozess erfordert spezifische Reaktionsbedingungen, einschließlich der Verwendung eines Katalysators und einer kontrollierten Umgebung, um die vollständige Substitution von Wasserstoff durch Deuterium zu gewährleisten .
Industrielle Produktionsmethoden
In industrieller Umgebung erfolgt die Produktion von Pentansäure-d9 unter Verwendung von Deuteriumgas in einem Hochdruckreaktor. Die Reaktion wird durch einen Metallkatalysator, wie z. B. Palladium oder Platin, katalysiert, um den Austausch von Wasserstoff durch Deuterium zu erleichtern. Die Reaktion wird bei erhöhten Temperaturen und Drücken durchgeführt, um hohe Ausbeuten des deuterierten Produkts zu erzielen .
Analyse Chemischer Reaktionen
Reaktionstypen
Pentansäure-d9 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Carboxylgruppe kann oxidiert werden, um Kohlendioxid und Wasser zu bilden.
Reduktion: Die Carboxylgruppe kann reduziert werden, um primäre Alkohole zu bilden.
Substitution: Die Deuteriumatome können unter bestimmten Bedingungen durch andere Substituenten ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Thionylchlorid können verwendet werden, um Deuteriumatome zu ersetzen.
Hauptprodukte
Oxidation: Kohlendioxid und Wasser.
Reduktion: Primäre Alkohole.
Substitution: Halogenierte Derivate von Pentansäure.
Wirkmechanismus
The mechanism of action of Pentanoic Acid-d9 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow researchers to track the movement and transformation of the molecule within biological systems. This is particularly useful in studies involving metabolic pathways and enzyme kinetics .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pentansäure: Die nicht-deuterierte Form von Pentansäure-d9.
Hexansäure: Eine ähnliche geradkettige Alkylcarbonsäure mit einem zusätzlichen Kohlenstoffatom.
Butansäure: Eine ähnliche geradkettige Alkylcarbonsäure mit einem weniger Kohlenstoffatom.
Einzigartigkeit
Pentansäure-d9 ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die eindeutige isotopen Eigenschaften verleihen. Dies macht sie in der wissenschaftlichen Forschung besonders wertvoll für die Verfolgung und Analyse chemischer und biochemischer Reaktionen. Die Deuteriumatome verleihen auch im Vergleich zu nicht-deuterierten Verbindungen unterschiedliche physikalische und chemische Eigenschaften, wie z. B. veränderte Siedepunkte und Reaktionskinetik .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonadeuteriopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1D3,2D2,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPDZGIKBAWPEJ-YNSOAAEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672929 | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115871-50-6 | |
| Record name | Pentanoic-d9 acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115871-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_9_)Pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 115871-50-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

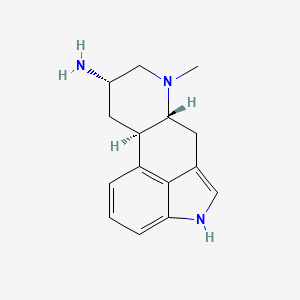




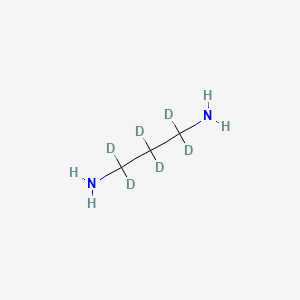
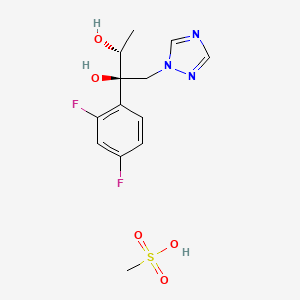

![5-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B571560.png)
